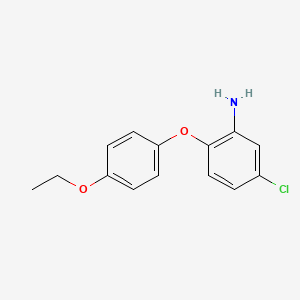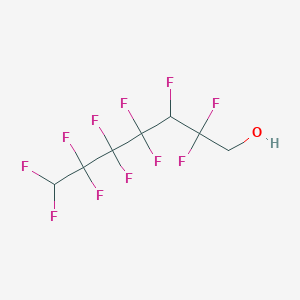
5-Chloro-2-(4-ethoxyphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-ethoxyphenoxy)aniline is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-Chloro-2-(4-ethoxyphenoxy)aniline and its derivatives are involved in synthesis processes and chemical reactions. For instance, a study by Wen Zi-qiang (2007) highlights the synthesis of similar compounds through high-pressure hydrolysis and reduction reactions, emphasizing their high yield and environmental friendliness (Wen Zi-qiang, 2007).
Fluorescence Quenching Studies
- Fluorescence quenching studies involving compounds like this compound provide insights into molecular interactions and kinetics. H. S. Geethanjali, D. Nagaraja, and R. Melavanki (2015) conducted fluorescence quenching studies with similar boronic acid derivatives, offering valuable data on quenching mechanisms and parameters, useful in understanding molecular behaviors (H. S. Geethanjali, D. Nagaraja, R. Melavanki, 2015).
Insecticide Synthesis
- Compounds akin to this compound are used in the synthesis of insecticides, as demonstrated in a study by Wen Zi-qiang (2008). This research outlines the synthesis process of Novaluron, an insecticide, from related aniline derivatives, underscoring the chemical's relevance in agricultural applications (Wen Zi-qiang, 2008).
Corrosion Inhibition Research
- In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties. P. Udhayakala et al. (2013) investigated thiadiazolines derived from similar aniline compounds, revealing their potential as corrosion inhibitors for mild steel, which is significant for industrial applications (P. Udhayakala, A. Jayanthi, T. Rajendiran, S. Gunasekaran, 2013).
Pharmaceutical Research
- Analogues of this compound are explored in pharmaceutical research for developing kinase inhibitors. D. Boschelli et al. (2001) synthesized and optimized quinolinecarbonitriles, which are structurally similar, for inhibiting Src kinase activity, highlighting the compound's potential in developing new medications (D. Boschelli, F. Ye, Y. Wang, et al., 2001).
Propiedades
IUPAC Name |
5-chloro-2-(4-ethoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIYDYKMHCBXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280593 |
Source


|
| Record name | 5-Chloro-2-(4-ethoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16824-53-6 |
Source


|
| Record name | 5-Chloro-2-(4-ethoxyphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16824-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-ethoxyphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1350614.png)

![Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate](/img/structure/B1350616.png)







![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1350633.png)
